5-(4-fluorophenyl)-2-(propan-2-yl)-2,3-dihydro-1H-pyrazol-3-one
Overview
Description
5-(4-fluorophenyl)-2-(propan-2-yl)-2,3-dihydro-1H-pyrazol-3-one is a synthetic organic compound known for its diverse applications in medicinal chemistry and material science. This compound features a pyrazolone core, which is a five-membered lactam ring containing two nitrogen atoms. The presence of a fluorophenyl group and an isopropyl group enhances its chemical properties, making it a valuable molecule for various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-fluorophenyl)-2-(propan-2-yl)-2,3-dihydro-1H-pyrazol-3-one typically involves the following steps:
Formation of the Pyrazolone Core: The initial step involves the condensation of hydrazine with an appropriate β-keto ester to form the pyrazolone ring.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with the pyrazolone intermediate.
Addition of the Isopropyl Group: The isopropyl group is usually introduced through an alkylation reaction using isopropyl halides under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or Continuous Flow Reactors: These reactors ensure precise control over reaction conditions such as temperature, pressure, and reactant concentrations.
Catalysts and Solvents: The use of specific catalysts and solvents can enhance the yield and purity of the final product. Common solvents include ethanol, methanol, and dichloromethane.
Chemical Reactions Analysis
Types of Reactions
5-(4-fluorophenyl)-2-(propan-2-yl)-2,3-dihydro-1H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazolone derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogens (Cl₂, Br₂), nitrating agents (HNO₃).
Major Products
Oxidation: Formation of pyrazolone N-oxides.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in metal-catalyzed reactions.
Material Science: Incorporated into polymers to enhance thermal stability.
Biology
Enzyme Inhibition: Acts as an inhibitor for certain enzymes, useful in biochemical studies.
Protein Binding Studies: Used to study protein-ligand interactions.
Medicine
Pharmaceuticals: Potential use in the development of anti-inflammatory and analgesic drugs.
Diagnostic Agents: Utilized in the synthesis of imaging agents for medical diagnostics.
Industry
Agriculture: Used in the synthesis of agrochemicals.
Dyes and Pigments: Incorporated into dyes for textile applications.
Mechanism of Action
The mechanism of action of 5-(4-fluorophenyl)-2-(propan-2-yl)-2,3-dihydro-1H-pyrazol-3-one involves:
Molecular Targets: Binding to specific enzymes or receptors, altering their activity.
Pathways: Modulation of biochemical pathways, such as inflammatory pathways in medicinal applications.
Comparison with Similar Compounds
Similar Compounds
4-fluorophenyl-2,3-dihydro-1H-pyrazol-3-one: Lacks the isopropyl group, resulting in different chemical properties.
5-(4-chlorophenyl)-2-(propan-2-yl)-2,3-dihydro-1H-pyrazol-3-one: Chlorine substitution instead of fluorine, affecting reactivity and biological activity.
Uniqueness
Fluorine Substitution: The presence of a fluorine atom enhances the compound’s stability and lipophilicity, making it more effective in biological systems.
Isopropyl Group: Provides steric hindrance, influencing the compound’s interaction with enzymes and receptors.
This detailed overview of 5-(4-fluorophenyl)-2-(propan-2-yl)-2,3-dihydro-1H-pyrazol-3-one highlights its significance in various fields, from synthetic chemistry to industrial applications
Properties
IUPAC Name |
5-(4-fluorophenyl)-2-propan-2-yl-1H-pyrazol-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2O/c1-8(2)15-12(16)7-11(14-15)9-3-5-10(13)6-4-9/h3-8,14H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUSKZFQFXKDSRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)C=C(N1)C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401166764 | |
Record name | 5-(4-Fluorophenyl)-1,2-dihydro-2-(1-methylethyl)-3H-pyrazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401166764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1221725-83-2 | |
Record name | 5-(4-Fluorophenyl)-1,2-dihydro-2-(1-methylethyl)-3H-pyrazol-3-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1221725-83-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(4-Fluorophenyl)-1,2-dihydro-2-(1-methylethyl)-3H-pyrazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401166764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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